Product packaging for 2-(trifluoromethyl)furan-3-carbaldehyde(Cat. No.:CAS No. 1378259-70-1)

2-(trifluoromethyl)furan-3-carbaldehyde

Cat. No.: B6233603
CAS No.: 1378259-70-1
M. Wt: 164.08 g/mol
InChI Key: YXTDGHBAEUOQLG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Advanced Chemical Research

The introduction of fluorine into heterocyclic compounds imparts unique physicochemical properties that are highly sought after in advanced chemical research, particularly in the fields of medicinal chemistry and materials science. nih.gov The trifluoromethyl (CF3) group, in particular, is one of the most utilized fluorinated substituents. nih.gov Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. nih.govcymitquimica.com The presence of a CF3 group can enhance the stability of adjacent chemical structures, such as the furan (B31954) ring, under acidic conditions. nih.gov This increased stability and the potential for improved biological activity have made fluorinated heterocycles, including trifluoromethylated furans, valuable scaffolds in the design of new pharmaceuticals and agrochemicals. nih.govnih.gov

Overview of Furan-Based Scaffolds in Synthetic Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are fundamental building blocks in synthetic chemistry. ijsrst.com These scaffolds are prevalent in a vast array of natural products and synthetically derived compounds that exhibit a wide spectrum of biological activities. nih.gov The versatility of the furan ring allows for a variety of chemical transformations, making it a valuable intermediate in the construction of more complex molecular architectures. researchgate.net The development of efficient methods for the synthesis and functionalization of furan derivatives remains an active area of research, driven by their importance in industries ranging from pharmaceuticals to polymers and cosmetics. ijsrst.com

Unique Research Interest in 2-(trifluoromethyl)furan-3-carbaldehyde and Related Structural Motifs

Within the broader class of trifluoromethylated furans, this compound has attracted specific research interest as a versatile synthetic intermediate. The presence of both a reactive aldehyde group and an electron-withdrawing trifluoromethyl group on the furan ring makes it a valuable precursor for the synthesis of more complex and highly functionalized molecules. rsc.org The trifluoromethyl group at the 2-position influences the reactivity of the aldehyde at the 3-position, creating a unique chemical environment for further synthetic transformations.

The synthesis of trifluoromethylated furans can be achieved through various methods, including the cyclization of appropriate precursors and the direct trifluoromethylation of furan derivatives. nih.govresearchgate.net For instance, copper-catalyzed cascade reactions have been employed to produce 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives. rsc.org

Below are tables detailing the properties of this compound and a related compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H3F3O2
Molecular Weight 164.08 g/mol chemscene.com
InChIKey YXTDGHBAEUOQLG-UHFFFAOYSA-N uni.lu
SMILES C1=COC(=C1C=O)C(F)(F)F uni.lu

| CAS Number | 1378259-70-1 chemscene.com |

Table 2: Properties of a Related Furan Derivative

Compound Name Molecular Formula Molecular Weight Key Features
5-(Hydroxymethyl)-2-(trifluoromethyl)furan-3-carbaldehyde C7H5F3O3 194.11 g/mol Contains an additional hydroxymethyl group, offering another site for chemical modification. bldpharm.com
2-(Trifluoromethyl)furan-3-carboxylic acid C6H3F3O3 180.08 g/mol The aldehyde group is oxidized to a carboxylic acid, altering its reactivity and potential applications. sigmaaldrich.com

The strategic placement of the trifluoromethyl and aldehyde groups in this compound provides a platform for diverse synthetic explorations, leading to novel compounds with potential applications in various areas of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1378259-70-1

Molecular Formula

C6H3F3O2

Molecular Weight

164.08 g/mol

IUPAC Name

2-(trifluoromethyl)furan-3-carbaldehyde

InChI

InChI=1S/C6H3F3O2/c7-6(8,9)5-4(3-10)1-2-11-5/h1-3H

InChI Key

YXTDGHBAEUOQLG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C=O)C(F)(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Trifluoromethyl Furan 3 Carbaldehyde and Analogous Structures

Direct Formylation and Derivatization Approaches

The direct introduction of a formyl group onto a pre-existing 2-(trifluoromethyl)furan (B3053812) ring is a key strategy for the synthesis of 2-(trifluoromethyl)furan-3-carbaldehyde. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. ethz.chumich.eduorganic-chemistry.orgwikipedia.orgyoutube.com This reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl3). wikipedia.orgyoutube.com The electrophilic iminium salt generated then attacks the electron-rich furan (B31954) ring, leading to the formation of an aldehyde after hydrolysis. wikipedia.org

The regioselectivity of the Vilsmeier-Haack reaction on substituted furans is a critical consideration. For 2-substituted furans, the formylation generally occurs at the C5 position. However, the presence of a strong electron-withdrawing group like trifluoromethyl at the C2 position can influence the site of electrophilic attack. While direct formylation of 2-(trifluoromethyl)furan to specifically yield the 3-carbaldehyde isomer is not extensively detailed in readily available literature, the principles of electrophilic aromatic substitution suggest that the directing effect of the trifluoromethyl group would be a key factor in determining the product distribution.

Derivatization approaches can also be employed, starting from a furan molecule with a different functional group at the 3-position, which is then converted to a carbaldehyde. For instance, a 3-furaldehyde (B129913) derivative could potentially be trifluoromethylated at the 2-position. researchgate.netebi.ac.ukthegoodscentscompany.com

Cycloaddition Strategies for Furan Ring Formation

Cycloaddition reactions provide a powerful means to construct the furan ring itself, with the trifluoromethyl group incorporated into one of the reacting partners.

Diels-Alder Type Reactions Involving Fluorinated Dienophiles or Dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis and can be adapted for the formation of furan precursors. acs.orgnih.govrsc.orgrsc.orgyoutube.commdpi.comacs.orgresearchgate.netscispace.com In the context of synthesizing trifluoromethylated furans, this can involve either a trifluoromethylated diene or a trifluoromethylated dienophile.

For example, a furan derivative can act as the diene in a reaction with a trifluoromethyl-containing dienophile. The resulting oxabicycloheptene adduct can then undergo further transformations, such as ring-opening and aromatization, to yield a substituted furan. The reactivity of the furan diene can be influenced by substituents; electron-donating groups on the furan can enhance reactivity, while electron-withdrawing groups can decrease it. mdpi.com The use of catalysts can sometimes overcome low reactivity. acs.org

An interesting application involves the Diels-Alder reaction of 2-heteroatom-substituted furans with hexafluoro-2-butyne. acs.orgnih.gov This reaction leads to a cycloadduct where the heteroatom at the 2-position facilitates the regiospecific opening of the 7-oxa bridge, ultimately forming a 2,3-di(trifluoromethyl)phenol derivative in a single step. acs.orgnih.gov While this specific example leads to a benzene (B151609) ring, it highlights the potential of using fluorinated dienophiles to construct highly functionalized cyclic systems derived from furans.

Intramolecular Diels-Alder (IMDA) reactions of furans (IMDAF) are also a valuable tool for constructing complex fused ring systems. rsc.orgrsc.orgyoutube.comresearchgate.netscispace.com The stereochemical outcome of these reactions can be influenced by the substituents on the tether connecting the diene and dienophile. rsc.org

Cascade Reaction Pathways to Trifluoromethylated Furans

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules like trifluoromethylated furans. researchgate.netacs.orgnih.govacs.orgmdpi.comrsc.org These reactions can rapidly build molecular complexity from simple starting materials.

One powerful cascade approach for the synthesis of trifluoromethylated furans involves the reaction of various substrates with trifluoroacetic anhydride (B1165640). acs.org This method is noted for its operational simplicity and broad substrate scope. acs.org Another example is the synthesis of densely substituted sulfonylfurans and dihydrofurans through cascade reactions of α-functionalized nitroalkenes with β-ketosulfones. acs.org

A three-component cascade reaction has been developed to produce fully substituted trifluoromethyl pyrroles, which, while not furans, demonstrates the power of cascade strategies in synthesizing trifluoromethylated heterocycles. nih.gov This reaction proceeds through a Cu(II)/Rh(III)-promoted aza-Michael addition/trifluoromethylation cyclization/oxidation sequence. nih.gov Photocatalyzed cascade reactions have also been employed for the synthesis of fluorinated fused rings from cyclopropanols and α-trifluoromethyl-substituted olefins. researchgate.net

Introduction of the Trifluoromethyl Group

A common strategy for synthesizing this compound involves introducing the trifluoromethyl group onto a pre-functionalized furan ring.

Trifluoromethylation Reagents and Catalytic Systems

A variety of reagents and catalytic systems have been developed for the introduction of the trifluoromethyl (CF3) group. frontiersin.orgnih.govresearchgate.net These can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylating agents.

Nucleophilic Trifluoromethylation: Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as Ruppert's reagent, are widely used for the nucleophilic trifluoromethylation of carbonyl compounds. umich.edusemanticscholar.orgnih.gov The reaction is typically initiated by a fluoride (B91410) source or other nucleophilic activators. semanticscholar.org Trifluoroacetaldehyde hydrate (B1144303) has also been developed as a nucleophilic trifluoromethyl source. nih.gov

Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents), are effective for the trifluoromethylation of nucleophiles. ethz.chbeilstein-journals.orgchem-station.comresearchgate.net These reagents have the advantage of being shelf-stable. beilstein-journals.orgchem-station.com

Radical Trifluoromethylation: The generation of trifluoromethyl radicals, often through photoredox catalysis, provides another powerful method for C-H trifluoromethylation. frontiersin.orgnih.govresearchgate.net Trifluoroacetic acid and its derivatives can serve as precursors for trifluoromethyl radicals under photocatalytic conditions. frontiersin.orgnih.gov

The choice of reagent and catalytic system depends on the substrate and the desired regioselectivity. For instance, the enantioselective α-trifluoromethylation of aldehydes has been achieved through the merger of enamine and photoredox catalysis. frontiersin.orgresearchgate.net

Reagent TypeExample Reagent(s)Typical Substrates
Nucleophilic (Trifluoromethyl)trimethylsilane (TMSCF3)Carbonyl compounds
Trifluoroacetaldehyde hydrateCarbonyl compounds
Electrophilic Togni reagents (hypervalent iodine)Nucleophiles (e.g., phenols, thiols)
Umemoto reagents (sulfonium salts)Nucleophiles
Radical Trifluoroacetic acid (TFA) derivativesAlkenes, Arenes

Trifluoromethylthiolation of Aldehyde Hydrazones (General Methodology)

While not a direct method for synthesizing the target compound, the trifluoromethylthiolation of aldehyde hydrazones is a relevant functionalization methodology for aldehyde derivatives. This process allows for the introduction of the SCF3 group, which shares some of the beneficial electronic properties of the CF3 group.

A one-pot, two-step process has been developed for the C-H trifluoromethylthiolation of aldehyde hydrazones. This method utilizes N-bromosuccinimide (NBS) and a nucleophilic trifluoromethylthiolating reagent such as silver(I) trifluoromethanethiolate (AgSCF3). The reaction proceeds under mild conditions and is tolerant of a variety of functional groups on both aromatic and aliphatic hydrazones. This approach provides a direct route to trifluoromethylthiolated building blocks from readily available starting materials.

Derivatization from Precursor Compounds

The creation of this compound often involves the modification of existing furan rings or the transformation of functional groups already present on the furan scaffold. These methods leverage well-established chemical reactions adapted for the specific reactivity of the furan system and the influence of the electron-withdrawing trifluoromethyl group.

A common strategy for the synthesis of aldehydes is the reduction of their corresponding carboxylic acid precursors. In principle, a compound like 2-(trifluoromethyl)-5-methylfuran-3-carboxylic acid can be converted to 2-(trifluoromethyl)-5-methylfuran-3-carbaldehyde through controlled reduction.

General methods for the reduction of carboxylic acids to aldehydes often involve a two-step process to avoid over-reduction to the alcohol. wikipedia.org The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride, an ester, or a thioester. This activated intermediate is then reduced to the aldehyde.

Common Reduction Pathways:

IntermediateReagent for FormationReducing Agent for Aldehyde SynthesisReference
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Rosenmund Reduction (H₂, Pd/BaSO₄) wikipedia.org
Thioester Thiol + Coupling AgentFukuyama Reduction (Triethylsilane, Pd/C) wikipedia.org
N-acylpyrazole Pyrazole + Coupling Agent (e.g., EDC·HCl)α-functionalization followed by transformation nih.gov

For the specific transformation of a furan-3-carboxylic acid, the initial step would be its activation. For instance, reacting 2-(trifluoromethyl)-5-methylfuran-3-carboxylic acid with thionyl chloride would yield the corresponding acyl chloride. Subsequent reduction under carefully controlled conditions, such as the Rosenmund reduction, would furnish the desired aldehyde.

Another approach involves converting the carboxylic acid into a thioester, which can then be reduced using a palladium catalyst in the presence of a silane, as demonstrated in the Fukuyama reduction. wikipedia.org This method is known for its mild conditions and tolerance of various functional groups.

While direct conversion of carboxylic acids to aldehydes is possible, it requires specific reagents like DIBAL-H (Diisobutylaluminium hydride) at low temperatures, where careful stoichiometry is crucial to prevent the formation of the alcohol. wikipedia.org

The synthesis of this compound can also be achieved by introducing the necessary functional groups onto a pre-existing furan ring. This can involve either the introduction of the trifluoromethyl group to a furan-3-carbaldehyde derivative or the formylation of a 2-(trifluoromethyl)furan.

Introduction of the Trifluoromethyl Group: The trifluoromethylation of heterocyclic compounds like furan has been a subject of extensive research. nih.gov Radical trifluoromethylation, often mediated by visible light with or without a photoredox catalyst, is a prominent method. nih.gov For example, a furan derivative bearing an aldehyde at the 3-position (potentially protected as an acetal (B89532) during the reaction) could be subjected to trifluoromethylating agents to install the CF₃ group at the C2 position.

Formylation of a Furan Derivative: Alternatively, one can start with a 2-(trifluoromethyl)furan and introduce the aldehyde group at the 3-position. A classic method for introducing an aldehyde group onto an aromatic or heterocyclic ring is the Vilsmeier-Haack reaction. mdpi.com This reaction uses a phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent.

A potential synthetic route is outlined below:

Starting MaterialReagentsIntermediateProductReference
FuranTrifluoromethylating Agent (e.g., Togni reagent, CF₃I)2-(Trifluoromethyl)furanThis compound nih.gov
2-(Trifluoromethyl)furanVilsmeier Reagent (POCl₃, DMF)-This compound mdpi.com

Another powerful method for functionalizing furan rings involves the use of organometallic reagents. For instance, a bromo-substituted furan can be converted into an organozinc reagent. nih.gov This organozinc compound can then participate in palladium-catalyzed cross-coupling reactions to introduce various substituents. A similar strategy could be envisioned where a 3-bromo-2-(trifluoromethyl)furan is first synthesized. Conversion to an organozinc or organolithium species followed by quenching with a formylating agent like DMF would yield the target aldehyde.

The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the tolerance of other functional groups present. organic-chemistry.org

Reactivity and Transformations of 2 Trifluoromethyl Furan 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 2-(trifluoromethyl)furan-3-carbaldehyde is a key site for a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

Condensation Reactions with Nitrogen and Carbon Nucleophiles

The aldehyde functionality readily undergoes condensation reactions with various nucleophiles. These reactions, such as the Knoevenagel condensation, are fundamental in carbon-carbon bond formation. damascusuniversity.edu.sywikipedia.org The reaction typically involves the addition of an active hydrogen compound to the carbonyl group, followed by a dehydration step. wikipedia.org

With Nitrogen Nucleophiles:

The reaction with nitrogen nucleophiles, such as hydrazines, leads to the formation of the corresponding hydrazones. For instance, the reaction of 2,5-dimethyl-furan-3-carboxylic acid hydrazide with 2-(trifluoromethyl)-benzaldehyde results in the formation of 2,5-dimethyl-furan-3-carboxylic acid (2-trifluoromethyl-benzylidene)-hydrazide. sigmaaldrich.com While this example involves a different furan (B31954) derivative, it illustrates the general reactivity pattern expected for this compound. The reaction of aldehyde-derived N,N-dialkylhydrazones with trifluoromethylarenes has also been explored as a route to difluorinated arylethylamines. nih.gov

With Carbon Nucleophiles (Active Methylenes):

Condensation with active methylene (B1212753) compounds, which possess two electron-withdrawing groups, is a common strategy. rsc.org These reactions are often catalyzed by a weak base. wikipedia.org Examples of active methylene compounds include malonic acid and its esters, cyanoacetic acid, and indan-1,3-dione. damascusuniversity.edu.sywikipedia.org The Knoevenagel condensation of 5-substituted furan-2-carboxaldehydes with indan-1,3-dione, for example, yields 2-(5-substitutefurfurylidene) indane-1,3-diones. damascusuniversity.edu.sy Similarly, 3-formylchromone reacts with malonic acid derivatives in the presence of pyridine (B92270). nih.gov These examples with structurally related furans and other heterocycles suggest that this compound would react similarly with active methylene compounds to produce α,β-unsaturated products.

Oxidation and Reduction Strategies

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. wikipedia.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The resulting product would be 2-(trifluoromethyl)furan-3-carboxylic acid. sigmaaldrich.com

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol. organic-chemistry.org Standard reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this purpose. nih.gov The reduction of this compound would yield (2-(trifluoromethyl)furan-3-yl)methanol.

Doebner's Conditions and Related Carboxylic Acid Formations

The Doebner modification of the Knoevenagel condensation specifically utilizes malonic acid in the presence of pyridine and a catalytic amount of piperidine. mdpi.comtandfonline.com This reaction typically leads to the formation of an α,β-unsaturated carboxylic acid, as the initial condensation product undergoes subsequent decarboxylation. wikipedia.orgtandfonline.comorganic-chemistry.org Applying Doebner's conditions to this compound is expected to yield 3-(2-(trifluoromethyl)furan-3-yl)acrylic acid. This reaction has been successfully applied to other furan-2-carbaldehydes to produce the corresponding 3-(furan-2-yl)propenoic acids. mdpi.com

Reissert-Henze Reactions (for related furyl aldehydes)

The Reissert-Henze reaction is a method for the synthesis of quinoline-2-carbonitriles from quinoline (B57606) N-oxides and cyanide. While not directly applicable to furan aldehydes, related transformations involving the addition of nucleophiles to the formyl group are central to the reactivity of these compounds. The core of these reactions is the nucleophilic attack on the aldehyde carbon, a fundamental step shared with the initial phase of the Reissert reaction.

Reactions Involving the Furan Ring System

The furan ring in this compound is susceptible to electrophilic attack, with the regioselectivity of the substitution being a key consideration.

Electrophilic Aromatic Substitution Patterns and Regioselectivity (Theoretical and Experimental)

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). chemicalbook.com The substitution generally occurs preferentially at the C2 (or α) position, as the intermediate carbocation (arenium ion) is better stabilized by resonance. chemicalbook.comquora.com In the case of this compound, the existing substituents will direct incoming electrophiles.

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group and acts as a deactivator and a meta-director in electrophilic aromatic substitution on benzene (B151609) rings. youtube.com The formyl group (-CHO) is also an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

In the this compound system, the C2 and C3 positions are already substituted. The remaining open positions are C4 and C5. The powerful electron-withdrawing nature of the -CF3 group at C2 and the -CHO group at C3 significantly deactivates the entire furan ring towards electrophilic attack.

Theoretical studies on substituted furans and other five-membered heterocycles indicate that the regioselectivity of electrophilic substitution is a complex interplay of the electronic effects of the substituents. researchgate.net For furan itself, electrophilic attack is strongly favored at the α-position (C2/C5). chemicalbook.com In 2-substituted furans, the substitution pattern depends on the nature of the substituent. For 2-substituted furans with electron-withdrawing groups, theoretical studies have shown a preference for substitution at the α'-position (C5) in the absence of a catalyst. researchgate.net

Considering the combined deactivating effects of the -CF3 and -CHO groups, electrophilic aromatic substitution on this compound is expected to be difficult. However, based on the general principles of electrophilic substitution on substituted furans, any potential substitution would most likely occur at the C5 position, which is the other α-position relative to the furan oxygen and meta to the formyl group. The C4 position is ortho to the formyl group and meta to the trifluoromethyl group, making it less favorable for electrophilic attack.

Nucleophilic Additions and Rearrangements

The reactivity of this compound in nucleophilic additions is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This group enhances the electrophilic character of the aldehyde's carbonyl carbon, making it more susceptible to attack by nucleophiles.

Common nucleophilic addition reactions involving aldehydes include the formation of cyanohydrins, hemiacetals, and imines. While specific studies on this compound are not extensively detailed in the provided results, the general principles of aldehyde chemistry suggest that it would readily participate in such reactions. For instance, reaction with hydrogen cyanide would likely yield a cyanohydrin, and reactions with alcohols would form hemiacetals.

The presence of the trifluoromethyl group can also influence rearrangements. The stability it imparts to adjacent carbocations or carbanionic intermediates could direct the course of rearrangement reactions, although specific examples for this compound are not available in the search results.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions, Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The furan ring in this compound can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition. However, the electron-withdrawing aldehyde group can deactivate the furan ring, making it less reactive in traditional Diels-Alder reactions. nih.gov To overcome this, the aldehyde group may be protected or modified to reduce its deactivating effect. nih.gov The Diels-Alder reaction is a versatile method for creating six-membered rings and is often used with furan derivatives to produce a variety of adducts. mdpi.com

1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, are also a possibility. These reactions involve a 1,3-dipole reacting with a dipolarophile. In the context of this compound, the furan ring or the aldehyde's carbon-oxygen double bond could potentially act as the dipolarophile. For example, reactions with nitrones or azides could lead to the formation of five-membered heterocyclic rings. researchgate.net The presence of the trifluoromethyl group can influence the regioselectivity and stereoselectivity of these cycloadditions. rsc.org

A summary of potential cycloaddition reactions is presented in the table below.

Reaction TypeReactant 1Reactant 2Potential Product
Diels-Alder [4+2]This compound (as diene)Alkene/Alkyne (dienophile)Substituted oxabicycloheptene derivative
1,3-Dipolar [3+2]This compound (as dipolarophile)1,3-dipole (e.g., nitrone, azide)Five-membered heterocyclic adduct

Ring-Opening Reactions and Subsequent Transformations

The furan ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. nih.gov The presence of the electron-withdrawing trifluoromethyl group at the 2-position generally increases the stability of the furan ring towards acidic conditions. nih.gov However, under sufficiently harsh conditions, ring-opening can still occur.

Ring-opening of furan derivatives often leads to the formation of 1,4-dicarbonyl compounds. rsc.org For this compound, a plausible ring-opening reaction could be initiated by acid catalysis, leading to a reactive intermediate that can be trapped by a nucleophile. Subsequent hydrolysis could then yield a linear dicarbonyl compound with a trifluoromethyl substituent. These resulting structures can then undergo further transformations, such as intramolecular cyclizations, to form new carbocyclic or heterocyclic systems.

Influence of the Trifluoromethyl Group on Reactivity

Electronic Effects (Inductive and Mesomeric)

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, a property that significantly modulates the reactivity of the furan ring and the aldehyde functional group in this compound. nih.gov

Inductive Effect: The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the carbon atom of the -CF3 group. mdpi.com This inductive effect (-I) is transmitted through the sigma bonds of the molecule, deactivating the aromatic furan ring towards electrophilic substitution and activating the carbonyl carbon of the aldehyde towards nucleophilic attack. nih.gov The electron-withdrawing nature of the -CF3 group makes the adjacent C2 position of the furan ring more electron-deficient.

Mesomeric Effect: The trifluoromethyl group does not have a significant mesomeric (resonance) effect. Unlike groups with lone pairs or pi bonds, it cannot donate or withdraw electron density through the pi system of the furan ring via resonance. Therefore, its electronic influence is predominantly inductive.

The combined electronic effects render the furan ring less nucleophilic than unsubstituted furan, making electrophilic aromatic substitution reactions more difficult. Conversely, the aldehyde group is more electrophilic, enhancing its reactivity towards nucleophiles.

Steric Hindrance Considerations

The trifluoromethyl group is sterically demanding, comparable in size to an isopropyl group. nih.gov This steric bulk can influence the regioselectivity of reactions by hindering the approach of reactants to certain positions on the furan ring.

In this compound, the -CF3 group at the C2 position and the aldehyde group at the C3 position create a sterically crowded environment on one side of the furan ring. This can direct incoming reagents to the less hindered C4 and C5 positions. For example, in nucleophilic additions to the furan ring (if they were to occur), attack would be favored at the C5 position. Similarly, in cycloaddition reactions, the stereochemical outcome can be influenced by the steric hindrance imposed by the substituents.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for many reactions of this compound are not extensively documented in the provided search results, the general mechanisms of the key transformations can be inferred from established organic chemistry principles.

Nucleophilic Addition to the Aldehyde: The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by protonation of the oxygen anion to yield the final addition product. The strong electron-withdrawing -CF3 group accelerates the initial nucleophilic attack by increasing the partial positive charge on the carbonyl carbon.

Diels-Alder Reaction: The generally accepted mechanism for the Diels-Alder reaction is a concerted, pericyclic process that proceeds through a cyclic transition state. mdpi.com For furan derivatives, the reaction is often reversible. mdpi.com The regioselectivity of the reaction with unsymmetrical dienophiles would be influenced by both the electronic effects of the -CF3 and aldehyde groups and steric factors.

Ring-Opening Reactions: Acid-catalyzed ring-opening of furans typically involves protonation of the furan oxygen, followed by nucleophilic attack at the C2 or C5 position, leading to ring cleavage. The stability of the resulting carbocationic intermediates, which is influenced by the -CF3 group, would be a key factor in determining the reaction pathway.

Further detailed mechanistic investigations, potentially using computational methods and kinetic studies, would be necessary to fully elucidate the specific pathways and transition states for the reactions of this compound. rsc.org

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound would involve a combination of experimental and computational methods to map the transformation of reactants to products through various intermediates and transition states. Although specific studies on this molecule are limited, plausible reaction pathways can be hypothesized based on its structural features.

The trifluoromethyl group at the 2-position of the furan ring is a strong electron-withdrawing group. This electronic effect significantly influences the reactivity of the aldehyde group at the 3-position. The electron density of the furan ring is reduced, which in turn makes the aldehyde carbon more electrophilic and susceptible to nucleophilic attack. This is somewhat counteracted by the electron-donating resonance effect of the furan oxygen, which can decrease the electrophilicity of the carbonyl group in furan-3-carbaldehydes compared to their benzene analogs.

Typical reactions of aldehydes, such as nucleophilic addition, are expected to be a primary reaction pathway. For instance, the reaction with primary amines would likely proceed through a hemiaminal intermediate to form an imine. The reaction with Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols.

It is important to note that while general pathways can be proposed, detailed elucidation requires specific experimental data, which is not widely available for this compound.

Transition State Analysis

Transition state analysis is a critical component of understanding reaction mechanisms, providing insights into the energy barriers and the geometry of the highest-energy point along the reaction coordinate. For reactions involving this compound, no specific transition state analyses were found in a review of the available literature.

However, it is possible to speculate on the factors that would influence the transition states of its reactions. The steric bulk of the trifluoromethyl group and the adjacent aldehyde could play a role in the stereochemical outcome of nucleophilic additions. Computationally, the transition states for reactions such as hydride reduction or cyanohydrin formation could be modeled to understand the influence of the trifluoromethyl group on the activation energy. For example, in a nucleophilic attack on the carbonyl carbon, the transition state would involve the rehybridization of the carbonyl carbon from sp² to sp³. The electron-withdrawing nature of the trifluoromethyl group would likely stabilize the developing negative charge on the oxygen atom in the transition state, potentially lowering the activation energy for nucleophilic attack compared to its non-trifluoromethylated counterpart.

Catalytic Cycles and Intermediate Species (e.g., iminium ions)

The formation of iminium ions is a key step in many catalytic transformations of aldehydes. The reaction of this compound with a primary or secondary amine catalyst would lead to the formation of a furan-containing iminium ion.

The general mechanism for acid-catalyzed imine formation involves the initial protonation of the aldehyde oxygen, followed by nucleophilic attack of the amine to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of the iminium ion. The rate of iminium ion formation and its subsequent reactivity would be influenced by the electronic properties of the this compound. The increased electrophilicity of the carbonyl carbon due to the trifluoromethyl group would likely favor the initial nucleophilic attack by the amine.

Once formed, the iminium ion is a highly electrophilic intermediate that can participate in various catalytic cycles. For instance, in organocatalysis, iminium ion activation is a common strategy for the enantioselective functionalization of α,β-unsaturated aldehydes. While this compound is not an α,β-unsaturated aldehyde in the typical sense, the furan ring can participate in conjugate addition-type reactions. The iminium ion intermediate would lower the LUMO of the system, making the furan ring more susceptible to attack by nucleophiles.

Role As a Versatile Synthetic Building Block and Intermediate

Preparation of Functionalized Furan (B31954) Derivatives

The presence of the aldehyde group and the activated furan ring in 2-(trifluoromethyl)furan-3-carbaldehyde allows for its conversion into a variety of other functionalized furan derivatives. Standard aldehyde chemistry can be readily applied to modify the formyl group.

Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, yielding 2-(trifluoromethyl)furan-3-carboxylic acid. This transformation can be achieved using common oxidizing agents.

Reduction: Conversely, the aldehyde can be reduced to a hydroxymethyl group to form (2-(trifluoromethyl)furan-3-yl)methanol using reducing agents like sodium borohydride (B1222165).

Condensation Reactions: The carbaldehyde is a key participant in condensation reactions. For example, it can react with compounds containing active methylene (B1212753) groups, such as malonic acid, in Doebner-type reactions to yield α,β-unsaturated acids. researchgate.netmdpi.com Such reactions extend the carbon chain and introduce new functionalities.

These fundamental transformations are pivotal for elaborating the core structure into more complex furan-based molecules.

Table 1: Selected Functionalization Reactions

Starting Material Reagent(s) Product Reaction Type
This compound Standard Oxidizing Agents (e.g., KMnO₄) 2-(Trifluoromethyl)furan-3-carboxylic acid Oxidation
This compound Standard Reducing Agents (e.g., NaBH₄) (2-(Trifluoromethyl)furan-3-yl)methanol Reduction
This compound Malonic Acid, Pyridine (B92270), Piperidine (E)-3-(2-(Trifluoromethyl)furan-3-yl)propenoic acid Doebner Condensation

Construction of Fused Heterocyclic Systems (e.g., furo[3,2-c]pyridines, quinazolin-4(3H)-ones)

The strategic placement of functional groups in this compound makes it an ideal precursor for building fused heterocyclic systems, which are common scaffolds in medicinal chemistry.

Furo[3,2-c]pyridines: The synthesis of the furo[3,2-c]pyridine (B1313802) skeleton can be envisioned starting from this compound. A relevant synthetic strategy involves converting the furan-carbaldehyde into a suitable intermediate for cyclization. For instance, a furan-2-carbaldehyde has been used to synthesize furo[3,2-c]pyridines. researchgate.net A similar multi-step sequence starting from the 3-carbaldehyde isomer would involve:

Conversion of the aldehyde to an acrylic acid derivative via a Doebner reaction. researchgate.net

Transformation of the resulting acid into an azide (B81097). researchgate.net

Thermal cyclization of the azide (Curtius rearrangement) to form a dihydrofuro[3,2-c]pyridin-4-one intermediate. researchgate.net

Aromatization to furnish the final furo[3,2-c]pyridine ring system. researchgate.net

This pathway highlights how the aldehyde group serves as a handle to construct the pyridine ring fused to the initial furan core.

Quinazolin-4(3H)-ones: Quinazolin-4(3H)-ones are a prominent class of N-heterocycles. Numerous synthetic methods rely on the condensation of an aldehyde with a 2-aminobenzamide (B116534) or a related precursor, such as isatoic anhydride (B1165640) and an amine. nih.govrsc.org In these reactions, this compound can serve as the aldehyde component. For example, a multicomponent reaction involving isatoic anhydride, an amine, and an aldehyde can produce highly substituted quinazolin-4(3H)-ones under thermal or microwave conditions. rsc.org The reaction proceeds through the formation of an intermediate Schiff base between the amine generated from isatoic anhydride and the aldehyde, followed by intramolecular cyclization and dehydration to yield the quinazolinone core. The use of this compound in such a synthesis would lead to the formation of 2-(2-(trifluoromethyl)furan-3-yl)quinazolin-4(3H)-ones.

Table 2: General Synthetic Schemes for Fused Heterocycles

Target System Precursors Key Steps
Furo[3,2-c]pyridine This compound, Malonic acid, etc. Condensation, Azide formation, Curtius rearrangement, Cyclization, Aromatization
Quinazolin-4(3H)-one This compound, 2-Aminobenzamide or Isatoic anhydride/Amine Condensation, Intramolecular Cyclization

Assembly of Complex Molecular Architectures (General)

Beyond the synthesis of specific fused systems, this compound is a building block for assembling diverse and complex molecular structures. The aldehyde group is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds.

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step, and aldehydes are frequent participants. nih.gov For example, this compound could be employed in Passerini or Ugi reactions, which combine an aldehyde, an isocyanide, and other components to rapidly generate complex acyclic structures bearing the trifluoromethylfuran moiety.

Furthermore, furaldehydes can be starting points for generating skeletal diversity. uni.lu Through a sequence of reactions, often beginning with olefination or an aldol (B89426) reaction at the aldehyde, followed by oxidative cleavage or rearrangement of the furan ring, a simple furan precursor can be transformed into a variety of different carbocyclic or heterocyclic scaffolds. uni.lu The trifluoromethyl group would be carried through these transformations, imparting its specific electronic properties to the final complex molecules.

Precursor for Advanced Organic Materials (General Research Focus)

The unique combination of a furan ring and a trifluoromethyl group makes this compound a compound of interest in materials science research.

Furan-Based Polymers: Furan-based compounds, particularly those derived from renewable resources like furfural (B47365), are considered important "platform chemicals" for the synthesis of sustainable polymers. mdpi.com The furan ring can be incorporated into polymer backbones to create materials like polyesters, polyamides, and polyimines. The aldehyde functionality of this compound provides a direct route to polymerization through reactions like polycondensation.

Properties of Fluorinated Materials: The incorporation of fluorine, and specifically trifluoromethyl groups, into organic molecules can dramatically alter their properties. researchoutreach.org Trifluoromethyl groups are known to enhance thermal stability, chemical resistance, and lipophilicity, while also lowering the refractive index and dielectric constant of materials. researchoutreach.orgmanchesterorganics.com Therefore, polymers or liquid crystals derived from this compound would be expected to exhibit some of these desirable properties, making them potential candidates for advanced applications in electronics or as specialized coatings.

The research focus in this area is on leveraging the sustainable origin of the furan component and the performance-enhancing characteristics of the trifluoromethyl group to design novel functional materials.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 2-(trifluoromethyl)furan-3-carbaldehyde, offering precise information about the proton, carbon, and fluorine environments within the molecule.

¹H NMR for Proton Environment and Coupling

The ¹H NMR spectrum provides critical information about the electronic environment of the protons on the furan (B31954) ring and the aldehyde group. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.3 ppm, due to the deshielding effect of the carbonyl group.

The two protons on the furan ring are anticipated to be distinct. The proton at the C4 position (H-4) would likely resonate as a doublet, with its chemical shift influenced by the adjacent electron-withdrawing aldehyde group. The proton at the C5 position (H-5) would also appear as a doublet due to coupling with H-4. The strong electron-withdrawing nature of the trifluoromethyl group at the C2 position significantly influences the chemical shifts of these ring protons, shifting them further downfield compared to unsubstituted furan-3-carbaldehyde. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHO9.8 - 10.3s (singlet)N/A
H-57.9 - 8.2d (doublet)~2.0
H-46.7 - 7.0d (doublet)~2.0
Note: Data are predicted based on analysis of related furan carbaldehydes and trifluoromethylated heterocycles.

¹³C NMR for Carbon Backbone and Functional Group Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, expected to have a chemical shift in the range of δ 185-190 ppm. rsc.org

The carbon atoms of the furan ring show distinct resonances. The C2 carbon, directly attached to the trifluoromethyl group, will appear as a quartet due to C-F coupling, with a predicted chemical shift around δ 155-158 ppm. The C3 carbon, bearing the aldehyde, is also significantly deshielded. The CF₃ carbon itself will be visible as a prominent quartet in the δ 118-124 ppm region, with a large one-bond carbon-fluorine coupling constant (¹JCF). rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C=O185 - 190s (singlet)
C2155 - 158q (quartet)
C5148 - 152s (singlet)
C3125 - 130q (quartet, small J)
C4115 - 120s (singlet)
CF₃118 - 124q (quartet, large J)
Note: Data are predicted based on analysis of related furan carbaldehydes and trifluoromethylated heterocycles. nih.gov

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the spectrum is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the CF₃ group. Based on data from analogous 2-(trifluoromethyl)furan (B3053812) compounds, this singlet is predicted to appear in the range of δ -60 to -62 ppm (relative to CFCl₃). rsc.orgresearchgate.net The precise chemical shift is sensitive to the electronic environment, making it a reliable indicator for the presence and substitution pattern of the trifluoromethyl group on the furan ring. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC for complex assignments)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would be employed for unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the furan ring protons. A cross-peak between the signals assigned to H-4 and H-5 would confirm their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is crucial for assigning each carbon atom to its directly attached proton(s). Cross-peaks would be expected between the H-4 signal and the C4 signal, and between the H-5 signal and the C5 signal. The aldehyde proton signal would correlate with the C=O carbon signal. This technique provides undeniable evidence for the specific proton-carbon pairings.

Variable-Temperature NMR for Dynamic Processes (e.g., tautomerism)

Vibrational Spectroscopy: FT-IR and FT-Raman for Functional Group Identification and Conformational Analysis

The most characteristic band in the FT-IR spectrum is the strong absorption due to the C=O stretching vibration of the aldehyde group, which is expected in the region of 1680-1710 cm⁻¹. The conjugation with the furan ring slightly lowers this frequency compared to a non-conjugated aldehyde. The electron-withdrawing effect of the trifluoromethyl group can also influence this band's position.

The C-F stretching vibrations of the trifluoromethyl group are also prominent and typically appear as a series of strong, complex bands in the 1300-1100 cm⁻¹ region. Vibrations associated with the furan ring, such as C-O-C and C=C stretching, are expected in the fingerprint region (1600-1000 cm⁻¹). mdpi.com

The FT-Raman spectrum provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the symmetric vibrations of the furan ring and the C-F bonds can produce strong Raman signals. mdpi.com Analysis of both IR and Raman spectra helps to provide a more complete picture of the molecule's vibrational modes. researchgate.net

Table 3: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected FT-IR IntensityExpected FT-Raman Intensity
C-H Stretch (Aldehyde)2850 - 2750MediumMedium
C=O Stretch (Aldehyde)1680 - 1710StrongMedium-Weak
C=C Stretch (Furan Ring)1550 - 1600MediumStrong
C-F Stretches (CF₃ Group)1100 - 1300StrongMedium
C-O-C Stretch (Furan Ring)1000 - 1100StrongWeak
Note: Data are predicted based on analysis of related furan carbaldehydes and trifluoromethylated compounds. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, this method confirms the molecular formula and provides insights into the molecule's stability and the connectivity of its atoms.

The molecular formula of this compound is C₆H₃F₃O₂. Its calculated monoisotopic mass is 164.00851 Da. uni.lu Mass spectrometry experiments would be expected to show a molecular ion peak [M]⁺ at or very near this mass-to-charge ratio (m/z).

While specific, experimentally-derived fragmentation data for this compound is not extensively detailed in the reviewed literature, predictions can be made based on the known fragmentation of similar furan derivatives. mdpi.comimreblank.ch The fragmentation of furan aldehydes, such as furfural (B47365), often involves the loss of the formyl radical (•CHO) or a carbon monoxide (CO) molecule. mdpi.com

In the case of this compound, the presence of the highly electronegative trifluoromethyl group would significantly influence the fragmentation pathways. The strong carbon-fluorine bonds and the electron-withdrawing nature of the CF₃ group would affect the stability of the resulting fragment ions.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule, providing further structural information. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct TypeCalculated m/zPredicted CCS (Ų)
[M+H]⁺165.01579123.8
[M+Na]⁺186.99773134.3
[M-H]⁻163.00123125.0
[M]⁺164.00796122.4

Data sourced from PubChemLite. uni.lu

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the types of electronic transitions occurring.

For this compound, the key chromophore is the furan ring conjugated with the carbaldehyde group. This system contains π electrons and non-bonding (n) electrons on the oxygen atoms, which can undergo transitions such as n → π* and π → π*.

The introduction of a trifluoromethyl group at the 2-position of the furan ring is expected to influence the electronic properties of the chromophore. The electron-withdrawing nature of the CF₃ group can cause a shift in the absorption maxima. This shift, known as a batochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, would provide further insight into the electronic effects of the substituent on the conjugated system. A detailed study would be required to determine the precise λmax and the nature of the electronic transitions for this specific compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For 2-(trifluoromethyl)furan-3-carbaldehyde, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional arrangement of its atoms (geometric optimization). These calculations are foundational for understanding the molecule's stability and for subsequent, more complex computational analyses.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties govern the molecule's reactivity, polarity, and spectroscopic characteristics. Key electronic descriptors include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the distribution of electron density.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile.

Table 1: Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors (Illustrative Data)

Parameter Symbol Formula Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO - -6.8
Lowest Unoccupied Molecular Orbital Energy ELUMO - -2.5
Energy Gap ΔE ELUMO - EHOMO 4.3
Ionization Potential I -EHOMO 6.8
Electron Affinity A -ELUMO 2.5
Global Hardness η (I - A) / 2 2.15
Chemical Potential µ -(I + A) / 2 -4.65

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Precise values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule, providing a detailed picture of bonding and intramolecular interactions. By transforming the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs, NBO analysis can quantify the stabilizing effects of electron delocalization.

For this compound, NBO analysis would reveal key hyperconjugative interactions. For instance, it could quantify the interaction between the lone pairs of the furan (B31954) oxygen atom and the antibonding orbitals of adjacent carbon-carbon bonds, as well as the interactions involving the π-systems of the furan ring and the carbonyl group. Furthermore, NBO analysis can shed light on the charge distribution within the molecule, highlighting the electron-withdrawing effects of the trifluoromethyl and carbaldehyde groups. This analysis can reveal the extent of charge delocalization from the furan ring to these substituents, which has significant implications for the molecule's reactivity and stability. Studies on other furan derivatives have demonstrated the utility of NBO analysis in understanding substituent effects on molecular geometry and electronic structure researchgate.net.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. Different colors on an MEP map represent different values of the electrostatic potential. Typically, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to attack by electrophiles. Conversely, the carbon atom of the carbonyl group and the hydrogen atom of the aldehyde would likely exhibit a positive potential, making them targets for nucleophilic attack. The highly electronegative fluorine atoms of the trifluoromethyl group would also create a region of negative potential around them, while simultaneously inducing a positive potential on the adjacent carbon atom of the furan ring. The furan ring itself, while generally electron-rich, would have its electron density significantly perturbed by the two electron-withdrawing substituents. The MEP map provides a clear and intuitive guide to the molecule's reactive sites acs.orgresearchgate.net.

Mechanistic Pathway Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely pathway from reactants to products. A key feature of the potential energy surface is the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction and, therefore, the reaction rate.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the furan ring, transition state calculations can be performed to elucidate the detailed mechanism. These calculations involve locating the saddle point on the potential energy surface corresponding to the transition state. This is a computationally intensive task that requires specialized algorithms. Once the transition state is located, its geometry can be analyzed to understand the bonding changes that occur during the reaction. The calculated activation energy can then be used to predict the feasibility of the reaction under different conditions. For example, in the context of furan derivatives, transition state calculations have been used to study Diels-Alder reactions, providing insights into their stereoselectivity and regioselectivity acs.org.

Substituent Effects on Reactivity and Selectivity (e.g., Fluorine, Trifluoromethyl, Trifluoroacetyl)

The reactivity and selectivity of the furan ring in this compound are significantly influenced by its substituents. Both the trifluoromethyl group (-CF3) and the carbaldehyde group (-CHO) are strongly electron-withdrawing.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry nih.gov. Its strong inductive effect (-I) deactivates the furan ring towards electrophilic aromatic substitution and enhances the electrophilicity of the ring carbons. This deactivation makes reactions that typically proceed readily with furan, such as Friedel-Crafts alkylation, more difficult. The presence of the -CF3 group can also influence the regioselectivity of reactions. The trifluoroacetyl group (-COCF3), another powerful electron-withdrawing group, would have a similar deactivating effect on the furan ring.

Solvent and Temperature Effects on Reaction Outcomes

Solvent and temperature are critical experimental parameters that can significantly influence the outcome of a chemical reaction. Computational chemistry can model these effects to provide a more complete understanding of reaction mechanisms and to predict how changes in reaction conditions will affect the product distribution.

Solvent effects can be modeled computationally using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, include individual solvent molecules in the calculation, which allows for the study of specific solvent-solute interactions such as hydrogen bonding. The choice of solvent can affect the stability of reactants, products, and transition states, thereby altering the reaction kinetics and thermodynamics. For instance, polar solvents may stabilize charged intermediates and transition states, accelerating certain reactions. Studies on reactions of furan derivatives have shown that solvent polarity can influence the regioselectivity of cycloaddition reactions sciepub.com.

Temperature effects can also be incorporated into computational studies. By calculating the vibrational frequencies of the stationary points on the potential energy surface (reactants, products, and transition states), thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy can be determined at different temperatures. This allows for the prediction of how the equilibrium constant and the rate constant of a reaction will change with temperature. For some reactions of furan derivatives, temperature has been shown to be a key factor in determining the final product, with different products being favored at different temperatures researchgate.net.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of various molecular properties, including spectroscopic parameters. Through theoretical calculations, researchers can gain insights into the vibrational, electronic, and magnetic properties of molecules, which can then be compared with experimental data to validate both the theoretical models and the experimental findings. However, a comprehensive review of scientific literature reveals a notable absence of published experimental spectroscopic data for this compound.

These computational investigations typically involve optimizing the molecular geometry of the compound in the gas phase or in a simulated solvent environment. Following geometry optimization, vibrational frequency analysis is performed to predict the infrared and Raman spectra. The theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

Similarly, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). These predicted chemical shifts provide valuable information about the electronic environment of the different nuclei within the molecule.

For the prediction of electronic spectra, Time-Dependent DFT (TD-DFT) is a widely used method. TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy.

Despite the robustness of these computational methods, the crucial step of comparing the predicted spectroscopic parameters with experimental data for this compound cannot be performed at this time due to the lack of publicly available experimental spectra. The synthesis and spectroscopic characterization of this specific compound have not been reported in the scientific literature accessed.

Therefore, while the principles of computational chemistry suggest that the spectroscopic parameters of this compound can be reliably predicted, the absence of corresponding experimental data precludes a comparative analysis. Future experimental work on the synthesis and characterization of this compound would be invaluable for validating theoretical models and providing a complete spectroscopic profile.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is steering research away from traditional, often harsh, synthetic methods. Future efforts in the synthesis of 2-(trifluoromethyl)furan-3-carbaldehyde and related structures will likely focus on sustainability, atom economy, and the use of renewable feedstocks.

A significant area of development is the utilization of bio-derived platform chemicals like furfural (B47365), which is produced from plant biomass. nih.gov Modifying furfural to create fluorinated building blocks presents a compelling strategy for linking biomass conversion with the production of high-value fluorinated chemicals in a more sustainable manner. nih.gov Research is exploring base-mediated tunable syntheses that can selectively yield 2-trifluoromethylated furans, offering a direct and efficient pathway. nih.gov

Furthermore, innovative approaches such as electrophotochemical synthesis are emerging. These methods can utilize inexpensive and readily available reagents like trifluoroacetic acid (TFA) as the CF₃ source in catalyst- and oxidant-free reactions, representing a significant step towards environmentally friendly trifluoromethylation. nih.gov The development of transition-metal-free reactions, such as those employing a phosphine-mediated intramolecular Wittig-type reaction, provides a practical and mild route to trifluoromethylated furans from β-trifluoromethyl α,β-enones. organic-chemistry.orgbohrium.com These methods are attractive due to their operational simplicity and tolerance of diverse functional groups. organic-chemistry.org

Table 1: Comparison of Emerging Synthetic Strategies for Trifluoromethylated Furans
Synthetic StrategyKey FeaturesPotential AdvantagesSource(s)
Bio-based SynthesisUses renewable feedstocks like furfural.Increased sustainability, reduced reliance on petrochemicals. nih.gov
ElectrophotochemistryUses electricity and light; can use TFA as CF₃ source.Catalyst- and external oxidant-free, sustainable. nih.gov
Base-Mediated SynthesisTunable reaction conditions to control product formation.High efficiency and selectivity. nih.gov
Transition-Metal-Free Wittig ReactionPhosphine-mediated tandem acylation-intramolecular Wittig reaction.Mild conditions, avoids metal contamination, high yields. organic-chemistry.orgbohrium.com

Exploration of Catalyst-Free Reactions

The development of catalyst-free synthetic methods is a key goal in modern organic chemistry, aiming to reduce costs, simplify purification processes, and minimize environmental impact from metal catalysts. For the synthesis of fluorinated heterocycles, several catalyst-free approaches have shown promise and are expected to be an active area of future research.

One notable strategy is the transition-metal-free synthesis of trifluoromethylated furans through a Bu₃P-mediated tandem acylation–intramolecular Wittig reaction. bohrium.comresearchgate.net This method efficiently converts β-trifluoromethyl α,β-enones into multisubstituted furans under mild conditions, avoiding the need for a metal catalyst. bohrium.com Similarly, solvent- and catalyst-free reactions are being developed for the synthesis of other fluorinated compounds, demonstrating the feasibility of conducting these transformations under neat conditions, which can significantly reduce reaction times and waste. mdpi.com Research has also demonstrated that multi-component reactions can be designed to proceed without a catalyst to form complex heterocyclic structures like 3-trifluoromethyl-1,2,4-triazoles, a strategy that could be adapted for furan (B31954) synthesis. nih.gov The direct synthesis of 5-polyfluoroalkyl-1,2,4-triazole-3-thiones has also been achieved efficiently without a catalyst, highlighting a growing trend that could influence the synthesis of this compound. researchgate.net

Asymmetric Synthesis and Stereoselective Transformations

Introducing chirality into trifluoromethylated furan structures opens up new avenues for applications in medicinal chemistry and materials science. Future research will increasingly focus on the asymmetric synthesis of derivatives from this compound and the stereoselective transformations of the furan core.

Organocatalysis represents a powerful tool for achieving high enantioselectivity. For instance, a three-component catalytic coupling reaction using BINOL derivatives has been developed for the asymmetric synthesis of tertiary CF₃-allenols. nih.gov This metal-free approach proceeds with high enantio- and diastereoselectivity, showcasing the potential for creating multiple contiguous stereocenters in molecules containing a CF₃ group. nih.gov Another promising direction is the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones, which can produce derivatives with a quaternary stereogenic center as single diastereomers. rsc.org The aldehyde group of this compound is a prime handle for such transformations, for example, through asymmetric aldol (B89426), Henry, or allylation reactions to install a chiral center adjacent to the furan ring. Furthermore, methods for the asymmetric synthesis of related dihydrofurans have been established, which involve the intramolecular cyclization of chiral intermediates. nih.gov These strategies could be adapted to create chiral scaffolds from the target aldehyde.

Advanced Functionalization Strategies for the Furan Ring and Aldehyde Group

To broaden the utility of this compound as a synthetic intermediate, advanced methods for functionalizing both the furan ring and the aldehyde group are being explored.

For the furan ring, direct C-H functionalization is a highly sought-after strategy. Research into the radical fluoroalkylation of furan cores has shown that a radical can be inserted at the C5 position, leading to 5-fluoroalkylated furans after rearomatization. nih.gov This approach offers a direct way to introduce additional complexity to the furan scaffold. Analogous strategies from other heterocyclic systems, such as the transformation of N-heterocycle N-oxides into trifluoromethyl ethers using trifluoromethyl triflate, could inspire novel functionalizations of the furan oxygen or ring carbons. rsc.orgrsc.org

The aldehyde group is a versatile functional handle that can be transformed into a wide array of other groups. Beyond standard oxidation to a carboxylic acid or reduction to an alcohol, more advanced transformations are of interest. This includes olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to form carbon-carbon double bonds, and multi-component reactions where the aldehyde participates in the formation of new heterocyclic rings. The construction of trifluoromethylpyridine (TFMP) derivatives often relies on the cyclocondensation of building blocks containing a trifluoromethyl group, a strategy that could be mirrored by using this compound in reactions with amines and other nucleophiles to build new fused or appended ring systems. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling and automation. polyu.edu.hk The application of flow chemistry to the synthesis and transformation of fluorinated compounds is a rapidly growing field.

Continuous-flow systems have been successfully used for the rapid trifluoromethylation of heterocycles using photoredox catalysis. nih.gov This technique allows for precise control over irradiation time and reaction temperature, often leading to higher yields and selectivities compared to batch reactions. nih.govnih.gov Flow reactors are particularly well-suited for handling hazardous reagents used in fluorination, such as diethylaminosulfur trifluoride (DAST). durham.ac.uk Furthermore, the synthesis of α-trifluoromethylthiolated esters has been achieved using a telescopic multi-step flow process, demonstrating the potential for complex, multi-step syntheses to be performed continuously without isolating intermediates. nih.gov The integration of automated systems can further accelerate the optimization of reaction conditions, as demonstrated in the synthesis of fragrances where flow systems are coupled with in-line analytics. nih.gov Future work will likely involve developing a continuous-flow process for the synthesis of this compound itself and telescoping its subsequent reactions into fully automated sequences. nih.gov

Table 2: Applications of Flow Chemistry in Fluorinated Compound Synthesis
TechniqueApplicationKey AdvantageSource(s)
Photoredox Catalysis in FlowTrifluoromethylation of heterocycles.Rapid reaction times, precise control. nih.gov
Telescoped Multi-step SynthesisSynthesis of α-trifluoromethylthiolated esters/amides.Good overall yields, short reaction times, avoids intermediate isolation. nih.gov
Handling of Hazardous ReagentsFluorination using DAST.Improved safety by containing reactive intermediates. durham.ac.uk
Aldol ReactionsCondensation reactions involving aldehydes.Markedly increased reaction rates compared to batch. nih.gov

Deeper Mechanistic Understanding via Advanced In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient transformations. The application of advanced in situ spectroscopic techniques is expected to provide unprecedented insight into the reactions involving this compound.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for quenching and sampling. The use of comprehensive NMR analysis, including 1H, 13C, and even 2H NMR, has been pivotal in characterizing deuterated furan-2-carbaldehyde and confirming its purity and isotopic distribution. mdpi.com This level of detail is invaluable for mechanistic studies, such as tracking isotope exchange or determining kinetic isotope effects. NMR has also been used to determine the ratio of cis- and trans-isomers formed during Wittig reactions of furan derivatives, providing clues about the reaction mechanism and the influence of solvents and substituents. nii.ac.jp Combining these spectroscopic methods with computational tools like Density Functional Theory (DFT) can provide a powerful approach to elucidating reaction pathways, as has been done for other furan syntheses. organic-chemistry.org Future research will likely employ these in situ techniques to study the kinetics and mechanisms of the key reactions of this compound, leading to more rational and efficient synthetic designs.

Q & A

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–10°CPrevents decomposition of intermediates
SolventAnhydrous THF/DCMEnhances reagent stability
Reaction Time12–24 hoursBalances conversion vs. by-product formation

Yield optimization often requires inert atmospheres (N₂/Ar) and rigorous moisture exclusion .

Basic: What analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Trifluoromethyl (CF₃) splits furan protons into distinct multiplet patterns .
    • ¹³C NMR : CF₃ carbon resonates at δ 120–125 ppm (q, JCFJ_{C-F} ≈ 280 Hz). Discrepancies in carbonyl carbon shifts (δ 185–190 ppm) may arise from solvent polarity or hydrogen bonding .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., aldehyde vs. CF₃ positioning) by confirming molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns of CF₃ (m/z 69) and aldehyde fragments (m/z 29) .

Contradiction resolution : Cross-validation using multiple techniques (e.g., NMR + X-ray) is essential. For example, unexpected NOE effects in NMR may indicate rotational barriers, clarified via crystallography .

Advanced: How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic additions?

Answer:
The CF₃ group exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the aldehyde carbonyl. However, steric hindrance from CF₃ can paradoxically reduce reactivity in bulkier nucleophiles. Key findings:

  • Kinetic studies : Second-order rate constants for nucleophilic attack (e.g., Grignard reagents) are 3–5× higher than non-fluorinated analogs in polar aprotic solvents (e.g., DMF) .
  • Regioselectivity conflicts : In protic solvents (e.g., MeOH), hydrogen bonding stabilizes the transition state, favoring α-addition over β-addition. Contrasting results from Gajdoš et al. (2006) suggest solvent polarity modulates selectivity .

Mechanistic insight : Computational studies (DFT) reveal CF₃ stabilizes partial positive charge on the carbonyl carbon, lowering activation energy by 10–15 kcal/mol .

Advanced: What strategies mitigate by-product formation during the synthesis of this compound derivatives?

Answer:
Common by-products include:

  • Diastereomers : From asymmetric aldol reactions. Chiral auxiliaries (e.g., Evans oxazolidinones) enforce stereocontrol .
  • Over-oxidation : Aldehyde → carboxylic acid. Use of mild oxidants (e.g., MnO₂) instead of KMnO₄/CrO₃ reduces over-oxidation .
  • Trifluoromethyl migration : Observed in Friedel-Crafts alkylation. Low-temperature (-78°C) conditions and Lewis acids (e.g., AlCl₃) suppress rearrangement .

Case study : In a 2024 synthesis of furan-acrylic acid derivatives, column chromatography (silica gel, hexane/EtOAc 4:1) achieved 95% purity by removing dimeric by-products .

Advanced: How is this compound utilized in photoaffinity labeling for protein interaction studies?

Answer:
The aldehyde group enables conjugation to amine-containing biomolecules, while CF₃ enhances UV stability for photo-crosslinking. Applications include:

  • Probe design : Aldehyde reacts with lysine residues to form Schiff bases, stabilized by NaBH₄ reduction. Subsequent UV irradiation (λ = 365 nm) activates the trifluoromethyl-diazirine moiety for covalent binding .
  • Case study : In a 2023 study, the compound labeled ATP-binding sites in kinases, identified via LC-MS/MS after tryptic digestion .

Limitations : Non-specific binding may occur; control experiments with unlabeled probes are critical .

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

  • LogP prediction : SwissADME estimates logP = 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • pKa calculation : ALIE (Average Local Ionization Energy) models suggest aldehyde pKa ≈ 8.5, making it reactive toward nucleophiles at physiological pH .
  • Solubility : COSMO-RS simulations predict aqueous solubility of 1.2 mg/mL at 25°C, validated experimentally via nephelometry .

Data conflicts : Differing force fields (e.g., AMBER vs. CHARMM) may overestimate dipole moments by 10–15%; experimental validation via dielectric spectroscopy is advised .

Advanced: How do structural modifications of this compound impact its bioactivity in antimicrobial assays?

Answer:

  • Derivative synthesis : Replacing the aldehyde with a hydroxamic acid group increases metalloenzyme inhibition (e.g., HDACs) but reduces membrane permeability .

  • Bioactivity data :

    DerivativeMIC (μg/mL) vs. S. aureusCytotoxicity (IC₅₀, HEK293)
    Parent compound32>100
    Hydroxamic acid analog825
  • Mechanism : Trifluoromethyl enhances target binding via hydrophobic interactions, but electronegativity may disrupt bacterial membrane potentials .

Contradictions : Some studies report biofilm inhibition, while others note resistance development due to efflux pump upregulation .

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